molecular formula C13H16O3 B13004932 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid

3-(3-Methoxybenzyl)cyclobutanecarboxylic acid

Cat. No.: B13004932
M. Wt: 220.26 g/mol
InChI Key: KFYJSGBKEYHQMT-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxybenzyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 3-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The cyclobutanecarboxylic acid is first deprotonated by the base, forming a carboxylate anion. This anion then undergoes nucleophilic substitution with 3-methoxybenzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Formylbenzyl)cyclobutanecarboxylic acid.

    Reduction: Formation of 3-(3-Methoxybenzyl)cyclobutanemethanol or 3-(3-Methoxybenzyl)cyclobutanecarbaldehyde.

    Substitution: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Aminobenzyl)cyclobutanecarboxylic acid.

Scientific Research Applications

3-(3-Methoxybenzyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid
  • 3-(3-Formylbenzyl)cyclobutanecarboxylic acid
  • 3-(3-Aminobenzyl)cyclobutanecarboxylic acid

Uniqueness

3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-16-12-4-2-3-9(8-12)5-10-6-11(7-10)13(14)15/h2-4,8,10-11H,5-7H2,1H3,(H,14,15)

InChI Key

KFYJSGBKEYHQMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CC(C2)C(=O)O

Origin of Product

United States

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